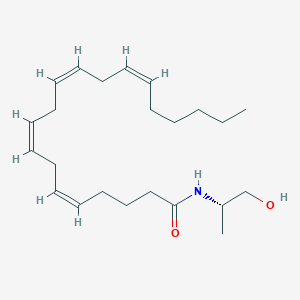

S-1 Methanandamide

Vue d'ensemble

Description

S-1 Methanandamide: is a synthetically created stable chiral analog of anandamide. It is known for its effects on cannabinoid receptors, specifically on CB1 receptors, which are part of the central nervous system . This compound is a carboximidic acid with the IUPAC name (5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: S-1 Methanandamide is synthesized through a series of chemical reactions involving the modification of anandamideThe reaction conditions often include the use of specific catalysts and solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency in the final product .

Analyse Des Réactions Chimiques

Types of Reactions: S-1 Methanandamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents include halogens or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may lead to the formation of alcohols .

Applications De Recherche Scientifique

Cardiovascular Effects

S-1 Methanandamide has been studied for its effects on cardiovascular parameters. Research indicates that it can induce a significant decrease in mean blood pressure (MBP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) in anesthetized rats without affecting heart rate. The administration of this compound led to a reduction in mesenteric and renal blood flow, suggesting its potential role in modulating vascular responses through cannabinoid receptors .

Anti-Cancer Properties

Recent studies have highlighted the anti-proliferative effects of this compound on prostate cancer cells (PC-3). It was found that this compound, alongside other cannabinoids, significantly inhibited cell growth and induced apoptosis in these cancer cells. The mechanism involves the activation of CB2 receptors and subsequent signaling pathways leading to cell death. In vivo studies further demonstrated that treatment with this compound resulted in reduced tumor growth in mouse models .

Neurological Applications

This compound has been investigated for its effects on the central nervous system, particularly concerning its role as a reinforcer in drug-taking behavior. Experimental results showed that both anandamide and this compound could maintain high rates of self-administration in animal models, indicating their potential involvement in reward pathways within the brain. This suggests that this compound may have implications for addiction research and treatment strategies .

Respiratory Effects

Another area of interest is the effect of this compound on airway relaxation. Studies have indicated that this compound acts as an airway relaxant, which could have therapeutic implications for conditions like asthma or chronic obstructive pulmonary disease (COPD). The non-hydrolyzable nature of this compound allows for prolonged action, making it a candidate for further exploration in respiratory therapies .

Pain Management

Research has also pointed towards the analgesic properties of this compound. Its ability to modulate pain perception through cannabinoid receptor activation suggests potential applications in pain management therapies, particularly for chronic pain conditions .

Case Studies and Experimental Findings

Mécanisme D'action

S-1 Methanandamide exerts its effects by binding to cannabinoid receptors, specifically CB1 receptors, in the central nervous system. This binding activates a series of molecular pathways, leading to various physiological effects. The activation of CB1 receptors results in the modulation of neurotransmitter release, which can influence pain perception, appetite, and mood .

Comparaison Avec Des Composés Similaires

Anandamide: The natural counterpart of S-1 Methanandamide, known for its role in the endocannabinoid system.

Delta-9-tetrahydrocannabinol (Delta-9-THC): The psychoactive component of cannabis, which also acts on cannabinoid receptors.

Synthetic Cannabinoids: A class of compounds that mimic the effects of natural cannabinoids but often have distinct chemical structures.

Uniqueness: this compound is unique due to its stability and chiral nature, which allows for more controlled studies of cannabinoid receptor interactions. Unlike some synthetic cannabinoids, it does not undergo rapid metabolic degradation, making it a valuable tool for research .

Activité Biologique

S-1 Methanandamide (mAEA) is a synthetic analog of the endocannabinoid anandamide, designed to exhibit prolonged biological activity. This compound has garnered attention for its interactions with cannabinoid receptors and its potential therapeutic applications. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

This compound primarily acts as a CB1 receptor agonist , similar to anandamide, but with enhanced stability and prolonged effects. Its interaction with cannabinoid receptors influences various physiological processes including pain modulation, appetite regulation, and neuroprotection.

Key Receptor Interactions:

- CB1 Receptors : mAEA exhibits high affinity for CB1 receptors, leading to effects similar to those of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis .

- TRPV1 Receptors : Research indicates that mAEA can also activate transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in pain perception and inflammation .

Pharmacological Effects

The pharmacological profile of mAEA has been assessed through various studies, revealing its potential in modulating pain and inflammation.

Table 1: Pharmacological Effects of this compound

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, providing insights into its therapeutic potential.

- Study on Pain Modulation : A study demonstrated that mAEA significantly reduced pain responses in mice models. The analgesic effects were attributed to its action on both CB1 and TRPV1 receptors, suggesting a dual mechanism for pain relief .

- Inflammatory Response : In another investigation, mAEA was shown to modulate inflammatory responses induced by lipopolysaccharides (LPS). The compound inhibited prostaglandin production, indicating its potential as an anti-inflammatory agent .

- Behavioral Studies : Research involving squirrel monkeys indicated that mAEA could act as a reinforcer for drug-taking behavior. This effect was blocked by the CB1 receptor antagonist rimonabant, underscoring the role of cannabinoid receptors in reward pathways .

Propriétés

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKRUBZPTNJQEM-AQNSPSBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.